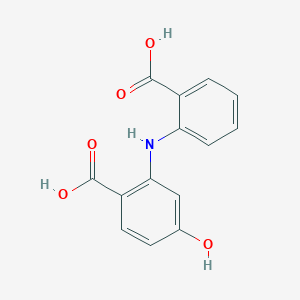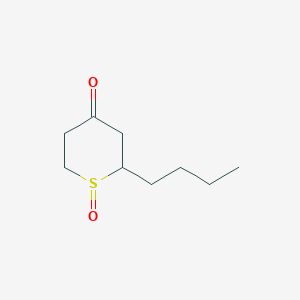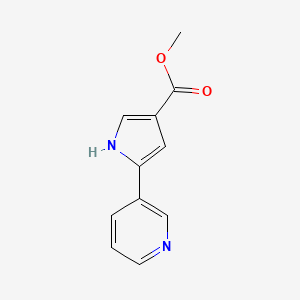![molecular formula C18H31NO3Si B14371342 N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide CAS No. 89984-49-6](/img/structure/B14371342.png)
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is a chemical compound known for its unique structure and properties. It is a benzamide derivative with specific functional groups that contribute to its reactivity and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with diethylamine under controlled conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the benzamide ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Triethylsilylation: The final step involves the introduction of the triethylsilyl group at the 5-position of the benzamide ring. This is typically achieved through a silylation reaction using triethylsilyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Lacks the triethylsilyl group, leading to different reactivity and applications.
N,N-Diethyl-5-[(triethylsilyl)oxy]benzamide: Lacks the methoxy group, affecting its chemical properties.
N,N-Diethyl-2-methoxy-5-hydroxybenzamide: Contains a hydroxyl group instead of the triethylsilyl group, leading to different reactivity.
Uniqueness
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is unique due to the presence of both methoxy and triethylsilyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications.
Propiedades
Número CAS |
89984-49-6 |
|---|---|
Fórmula molecular |
C18H31NO3Si |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-methoxy-5-triethylsilyloxybenzamide |
InChI |
InChI=1S/C18H31NO3Si/c1-7-19(8-2)18(20)16-14-15(12-13-17(16)21-6)22-23(9-3,10-4)11-5/h12-14H,7-11H2,1-6H3 |
Clave InChI |
OVOATGKYKIECAX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC(=C1)O[Si](CC)(CC)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)

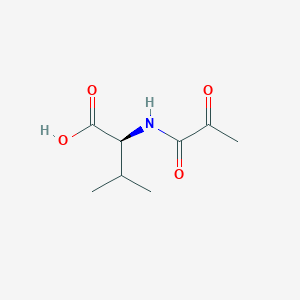
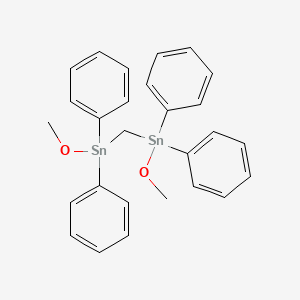
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)

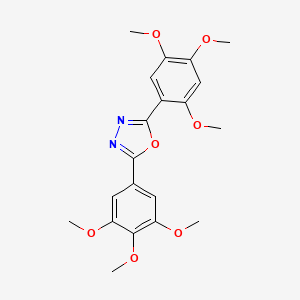
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
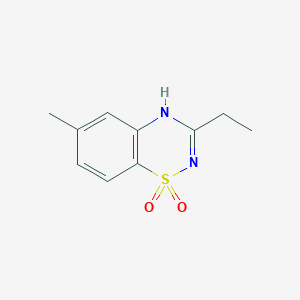
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)

